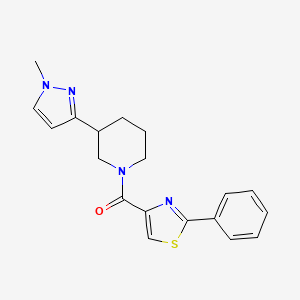![molecular formula C13H16N4O B2749271 (2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine CAS No. 2241142-52-7](/img/structure/B2749271.png)
(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine, also known as MP-10, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization of Coordination Compounds
Coordination Chemistry and Macrocyclic Ligands Synthesis
Research has explored the synthesis of oxa-aza macrocyclic ligands, which include pyridine components, and their coordination compounds with metals such as Y(III), Ln(III), Zn(II), and Cd(II). These compounds have diverse coordination possibilities due to different pendant arms, highlighting their potential in creating complex molecular architectures for various applications in coordination chemistry (Lodeiro et al., 2004).
Antibacterial Activity of Novel Heterocyclic Scaffolds
Antibacterial Heterocyclic Compounds
A study on the multicomponent synthesis of novel heterocyclic scaffolds, including pyrazolo[3,4-b]pyridine derivatives, has shown these compounds to possess notable antibacterial activities. This research underscores the potential of pyridine derivatives in pharmaceutical applications, especially as antimicrobial agents (Frolova et al., 2011).
Catalytic Applications and Synthesis of Bioactive Compounds
Homogeneous Catalytic Aminocarbonylation
Utilizing pyridine derivatives in catalytic processes, such as the palladium-catalysed aminocarbonylation of iodopyridines, leads to the synthesis of N-substituted nicotinamides. These compounds are of potential biological importance, demonstrating the role of pyridine derivatives in catalysis and the synthesis of bioactive molecules (Takács et al., 2007).
Antimicrobial and Antitumor Activities of Heterocyclic Derivatives
Synthesis and Biological Evaluation of Heterocyclic Substances
Utilizing 2-arylhydrazononitriles as key synthons, a variety of heterocyclic compounds with promising antimicrobial activities against various bacteria and yeast have been synthesized. This highlights the therapeutic potential of pyridine derivatives in developing new antimicrobial and possibly antitumor agents (Behbehani et al., 2011).
Properties
IUPAC Name |
(2S,3R)-2-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-17-8-11(7-16-17)9-4-10(6-15-5-9)13-12(14)2-3-18-13/h4-8,12-13H,2-3,14H2,1H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXTWUTSDAZHM-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C3C(CCO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)[C@H]3[C@@H](CCO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
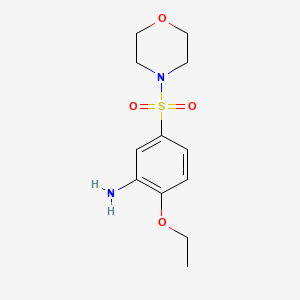
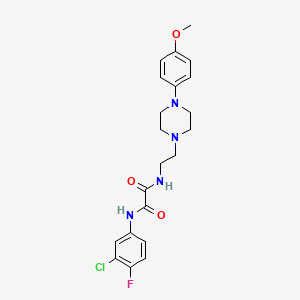
![5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2749194.png)

![N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2749197.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)
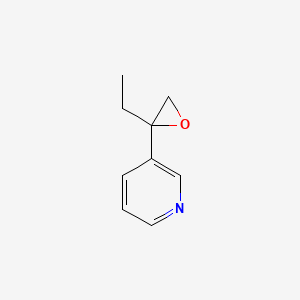
![2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2749201.png)
![Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2749202.png)
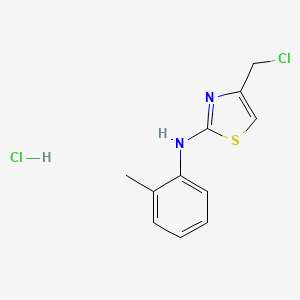
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide](/img/structure/B2749204.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2749206.png)

